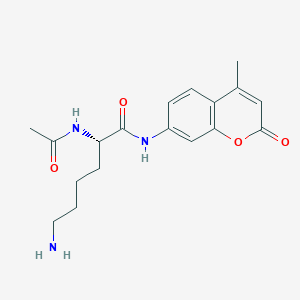

Ac-Lys-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-11-9-17(23)25-16-10-13(6-7-14(11)16)21-18(24)15(20-12(2)22)5-3-4-8-19/h6-7,9-10,15H,3-5,8,19H2,1-2H3,(H,20,22)(H,21,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOQAQRQQNJREL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578547 | |

| Record name | N~2~-Acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156661-42-6 | |

| Record name | N~2~-Acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Ac-Lys-AMC: A Technical Guide for Researchers

An In-depth Examination of the Fluorogenic Histone Deacetylase Substrate

For researchers, scientists, and drug development professionals investigating histone deacetylase (HDAC) and sirtuin (SIRT) activity, Acetyl-Lysyl-7-amino-4-methylcoumarin (Ac-Lys-AMC) serves as a critical tool. This fluorogenic substrate provides a sensitive and continuous method for monitoring the enzymatic activity of these important drug targets. This technical guide elucidates the core mechanism of action of this compound, presents key quantitative data, details experimental protocols, and provides visual representations of the underlying processes.

Mechanism of Action: A Two-Step Enzymatic Cascade

Contrary to a direct cleavage mechanism, the action of this compound relies on a two-step coupled enzymatic assay. In its native state, the acetylated lysine residue of this compound renders the amide bond between lysine and 7-amino-4-methylcoumarin (AMC) resistant to proteolytic cleavage. The fluorescence of the AMC fluorophore is also quenched when it is conjugated to the peptide.[1][2] The process unfolds as follows:

-

Deacetylation by HDACs/Sirtuins: The primary enzymatic event involves the removal of the acetyl group from the ε-amino group of the lysine residue by an HDAC or a NAD+-dependent sirtuin.[3][4] This reaction yields Lys-AMC.

-

Proteolytic Cleavage and Fluorescence Emission: The deacetylated product, Lys-AMC, becomes a substrate for a developing enzyme, typically trypsin.[5] Trypsin specifically cleaves the amide bond C-terminal to the now exposed lysine residue, releasing the free 7-amino-4-methylcoumarin (AMC). The liberated AMC is highly fluorescent, and the increase in fluorescence intensity is directly proportional to the HDAC/sirtuin activity.

Quantitative Data for this compound and Related Substrates

The following table summarizes key quantitative data for this compound and the fluorescent product AMC. These values are crucial for designing and optimizing enzyme assays.

| Parameter | Value | Enzyme/Condition | Source |

| AMC Excitation Wavelength | 340-360 nm | - | |

| AMC Emission Wavelength | 440-460 nm | - | |

| Boc-Lys(Ac)-AMC KM for HDAC1 | Not explicitly stated, but assays performed with 20 µM | Recombinant HDAC1 | |

| Typical Substrate Concentration | 10 µM - 100 µM | General protease assays | |

| Boc-Lys(Ac)-AMC Concentration in cell-based assays | 25 µM | Tissue culture |

Experimental Protocols

A generalized protocol for a two-step HDAC activity assay using an this compound derivative is provided below. This should be optimized for the specific enzyme and experimental conditions.

Materials and Reagents:

-

This compound or a derivative (e.g., Boc-Lys(Ac)-AMC)

-

HDAC/Sirtuin enzyme

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Trypsin (TPCK-treated)

-

HDAC inhibitor (for control experiments)

-

96-well black microplate

-

Microplate reader with fluorescence detection capabilities

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the HDAC/sirtuin enzyme to the desired concentration in cold assay buffer.

-

Prepare a trypsin solution in assay buffer.

-

-

Assay Setup:

-

Add assay buffer to all wells of a 96-well black microplate.

-

Add the HDAC/sirtuin enzyme to the appropriate wells.

-

Include control wells:

-

No-Enzyme Control: Contains buffer and substrate only.

-

No-Substrate Control: Contains buffer and enzyme only.

-

Inhibitor Control: Contains buffer, enzyme, substrate, and a known HDAC inhibitor.

-

-

-

Initiation of Deacetylation:

-

Add the this compound substrate to each well to a final concentration typically in the range of 10-100 µM.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The optimal time should be determined experimentally.

-

-

Development of Fluorescent Signal:

-

Add trypsin to each well to stop the deacetylation reaction and initiate the cleavage of the deacetylated substrate.

-

Incubate at room temperature for 15-30 minutes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 355 nm and emission at approximately 460 nm.

-

Visualizing the Mechanism and Workflow

To further clarify the processes involved, the following diagrams have been generated using the Graphviz DOT language.

Caption: The enzymatic cascade of this compound deacetylation and subsequent cleavage to release fluorescent AMC.

Caption: A typical experimental workflow for an HDAC/sirtuin activity assay using this compound.

References

Ac-Lys-AMC Substrate Specificity for HDACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the substrate specificity of Acetyl-Lysine-7-Amino-4-Methylcoumarin (Ac-Lys-AMC) and its derivatives for Histone Deacetylases (HDACs). This document provides a comprehensive overview of the core principles, detailed experimental protocols, and a summary of available quantitative data to aid in the design and interpretation of HDAC activity assays.

Introduction: The Principle of Fluorogenic HDAC Assays

Fluorogenic assays utilizing this compound and its analogs are a cornerstone of HDAC research and drug discovery, offering a convenient and sensitive method for measuring enzyme activity. The assay is based on a two-step enzymatic reaction. In the first step, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue within the this compound substrate. The deacetylated product then becomes a substrate for a developing enzyme, typically trypsin. Trypsin cleaves the amide bond C-terminal to the deacetylated lysine, releasing the highly fluorescent 7-Amino-4-Methylcoumarin (AMC) molecule. The resulting fluorescence intensity is directly proportional to the HDAC activity.[1][2] This method is well-suited for high-throughput screening (HTS) of HDAC inhibitors.[1][2]

Quantitative Data: Substrate Specificity of this compound Derivatives

Table 1: Kinetic Parameters of Boc-Lys(Ac)-AMC for HDAC Isoforms

| HDAC Isoform | Km (µM) | Source Organism/System | Reference |

| HDAC1 | 58.89 | Recombinant Human | BMG LABTECH Application Note |

| Rat Liver HDACs | 3.5 | Rat Liver Extract | Wegener et al., 2003 |

| HDAC8 | ~500 | Recombinant Human | Wegener et al., 2003 |

Table 2: Kinetic Parameters of Peptide-Based this compound Substrates for HDAC Isoforms

| Substrate | HDAC Isoform | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism/System | Reference |

| Ac-Arg-Gly-Lys(Ac)-MCA | Rat Liver HDACs | 26-43 | - | - | Rat Liver Extract | Wegener et al., 2003 |

| Ac-Arg-Gly-Lys(Ac)-MCA | HDAC8 | ~500 | - | - | Recombinant Human | Wegener et al., 2003 |

| AcRHKK(acetyl)-AMC | HDAC8 | 251 | 0.0201 | 80.1 | Recombinant Human | Vaidya et al., 2021 |

| AcRHKK(hexanoyl)-AMC | HDAC8 | 146 | 0.0230 | 158.0 | Recombinant Human | Vaidya et al., 2021 |

| AcRHKK(decanoyl)-AMC | HDAC8 | 104 | 0.0322 | 309.1 | Recombinant Human | Vaidya et al., 2021 |

| Ac-LGK(acetyl)-AMC | HDAC3 | - | - | - | Recombinant Human | Moreno-Yruela et al., 2021 |

Note: The kinetic parameters can be influenced by assay conditions such as buffer composition, pH, and temperature. Direct comparison of values from different studies should be made with caution. The data indicates that Boc-Lys(Ac)-AMC is a substrate for class I HDACs but is poorly recognized by HDAC8.[3] Peptide-based substrates can exhibit different specificities, and modifications to the acyl group can significantly alter the kinetic parameters, as demonstrated with HDAC8.

Experimental Protocols

This section provides detailed methodologies for performing a standard HDAC activity assay using a fluorogenic this compound substrate.

Reagents and Materials

-

HDAC Enzyme: Purified recombinant human HDAC isoform of interest.

-

Substrate Stock Solution: Boc-Lys(Ac)-AMC or other this compound derivative (e.g., 10 mM in DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

-

Developer Solution: Trypsin in a compatible buffer (e.g., 1 mg/mL in assay buffer). An HDAC inhibitor (e.g., Trichostatin A) can be included to stop the HDAC reaction.

-

96-well or 384-well black, clear-bottom assay plates.

-

Fluorescence microplate reader with excitation and emission wavelengths suitable for AMC (Excitation: ~340-360 nm, Emission: ~440-460 nm).

Assay Procedure

-

Compound/Inhibitor Preparation: Prepare serial dilutions of test compounds or a known inhibitor (e.g., Trichostatin A) in the assay buffer. Add the desired volume to the assay plate wells. For control wells, add assay buffer with the same concentration of solvent (e.g., DMSO) as the compound wells.

-

Enzyme Addition: Dilute the HDAC enzyme to the desired working concentration in cold assay buffer. Add the enzyme solution to all wells except the "no enzyme" control wells.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

-

Reaction Initiation: Prepare the substrate working solution by diluting the stock solution in assay buffer. The final substrate concentration should ideally be at or below the Km for the specific HDAC isoform being tested. Add the substrate solution to all wells to initiate the deacetylation reaction.

-

HDAC Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is within the linear range.

-

Development Step: Add the developer solution (trypsin) to each well to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate.

-

Development Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for AMC.

Data Analysis

-

Background Subtraction: Subtract the average fluorescence signal of the "no enzyme" control wells from all other measurements.

-

Calculation of % Inhibition (for inhibitor screening): % Inhibition = 100 x (1 - [(Signal of test well - Signal of no enzyme control) / (Signal of vehicle control - Signal of no enzyme control)])

-

Determination of Kinetic Parameters (Km and Vmax):

-

Perform the assay with varying concentrations of the substrate.

-

Plot the initial reaction velocity (rate of fluorescence increase) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Visualizations

Signaling and Experimental Workflows

The following diagrams illustrate the key processes involved in HDAC-mediated deacetylation and the experimental workflow of the fluorogenic assay.

Conclusion

The this compound-based fluorogenic assay is a powerful and widely adopted tool for the study of HDAC enzymes and the screening of their inhibitors. Understanding the substrate specificity, as indicated by kinetic parameters, is crucial for selecting the appropriate substrate for a given HDAC isoform and for the accurate interpretation of experimental results. While comprehensive comparative data remains a gap in the current literature, the information presented in this guide provides a solid foundation for researchers to design and execute robust HDAC activity assays. Further systematic studies are needed to fully elucidate the kinetic profiles of various this compound substrates across all human HDAC isoforms, which will undoubtedly accelerate the development of isoform-selective HDAC inhibitors for therapeutic applications.

References

Technical Guide: Fluorescence Properties and Applications of Ac-Lys-AMC Substrate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the Acetyl-Lysine-7-amino-4-methylcoumarin (Ac-Lys-AMC) fluorogenic substrate. It details the underlying principles of its use, its core fluorescence properties, and standardized protocols for its application in enzymatic assays, particularly for histone deacetylases (HDACs) and sirtuins (SIRTs).

Principle of Fluorescence Activation

The this compound substrate is a pro-fluorophore, meaning it is not fluorescent in its native state. Its utility lies in a two-step enzymatic reaction that results in the release of the highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC). When the peptide-conjugated AMC is intact, its fluorescence is quenched.[1][2][3]

The activation process is as follows:

-

Deacetylation: A lysine deacetylase, such as an HDAC or a sirtuin, removes the acetyl group from the lysine residue of the substrate. This step is NAD⁺-dependent for sirtuins.[3][4]

-

Proteolytic Cleavage: A developing enzyme, typically trypsin, recognizes and cleaves the peptide bond at the C-terminus of the now-deacetylated lysine residue. This cleavage releases free AMC.

-

Fluorescence Emission: The liberated AMC molecule fluoresces intensely upon excitation, and the measured fluorescence intensity is directly proportional to the deacetylase activity.

The diagram below illustrates this activation principle.

Core Fluorescence and Physicochemical Properties

The key spectral characteristics pertain to the released 7-amino-4-methylcoumarin (AMC) fluorophore. While the substrate itself has absorbance maxima, it is the fluorescence of the cleavage product that is measured in assays.

Table 1: Fluorescence Properties of Released 7-Amino-4-methylcoumarin (AMC)

| Property | Value | References |

| Excitation Maximum (λex) | 340 - 360 nm | |

| Emission Maximum (λem) | 440 - 460 nm | |

| Quantum Yield (Φ) | Not consistently reported | |

| Molar Extinction Coeff. (ε) | Not readily available for free AMC |

Note: While specific values for quantum yield and molar extinction coefficient for free AMC are not consistently available in the literature, aminocoumarins are generally recognized for their high fluorescence quantum yields.

Table 2: Physicochemical Properties

| Compound | Formula Weight ( g/mol ) | CAS Number |

| Boc-Lys(Ac)-AMC* | 445.5 | 233691-67-3 |

| 7-Amino-4-methylcoumarin | 175.2 | 26093-31-2 |

Data for Boc-Lys(Ac)-AMC, a commonly used and structurally related substrate, is provided for reference.

Experimental Protocols

This section outlines a generalized protocol for measuring HDAC or sirtuin activity in a 96-well plate format. Researchers should optimize concentrations and incubation times for their specific enzyme and experimental conditions.

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer. A common buffer for HDACs and sirtuins is 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0. For sirtuin assays, include NAD⁺ at a final concentration of 0.1 to 1 mM.

-

Substrate Stock Solution: Dissolve this compound (or a related substrate like Boc-Lys(Ac)-AMC) in DMSO to create a concentrated stock solution (e.g., 10-30 mM). Store in aliquots at -20°C.

-

Enzyme Solution: Dilute the HDAC or sirtuin enzyme to the desired working concentration in cold assay buffer immediately before use.

-

Developer Solution: Prepare a solution of trypsin in assay buffer (e.g., 0.5 mg/mL). TPCK-treated trypsin is recommended to inactivate contaminating chymotrypsin activity.

-

Stop Solution (Optional but Recommended): A potent HDAC/sirtuin inhibitor (e.g., Trichostatin A or SAHA for HDACs) can be included in the developer solution to terminate the deacetylation reaction definitively.

Assay Procedure (96-well format):

-

Reaction Setup: To each well, add assay buffer, the test compound (inhibitor or activator) dissolved in buffer, and the diluted enzyme solution. Include appropriate controls (no enzyme, no substrate, positive control with no inhibitor).

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow test compounds to interact with the enzyme.

-

Initiate Reaction: Start the deacetylation reaction by adding the this compound substrate to all wells. The final substrate concentration typically ranges from 10-50 µM.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time depends on enzyme activity.

-

Develop Fluorescence: Stop the deacetylation and initiate cleavage by adding the developer/trypsin solution to all wells.

-

Final Incubation: Incubate at 37°C for an additional 15-30 minutes to allow for complete cleavage of the deacetylated substrate.

-

Measure Fluorescence: Read the fluorescence intensity using a microplate reader with excitation set between 340-360 nm and emission between 440-460 nm.

Biological Context and Signaling Pathway

HDACs and sirtuins are critical epigenetic regulators that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins. The deacetylation of histones is a key mechanism for modulating gene expression.

Mechanism of Transcriptional Repression: The positively charged histone tails interact with the negatively charged phosphate backbone of DNA. Acetylation of lysine residues neutralizes this positive charge, leading to a more relaxed chromatin structure (euchromatin) that is permissive for transcription. HDACs reverse this process. By removing acetyl groups, they restore the positive charge on histones, which promotes a more condensed chromatin structure (heterochromatin), restricting access for transcription factors and leading to transcriptional repression. Assays using this compound allow for the precise quantification of this enzymatic activity, which is crucial for screening potential therapeutic inhibitors in fields like oncology.

References

Unveiling Enzyme Activity: A Technical Guide to Ac-Lys-AMC Excitation and Emission Spectra

For Immediate Release

Shanghai, China – November 28, 2025 – In the intricate world of cellular signaling and drug discovery, the ability to accurately measure enzyme activity is paramount. Acetyl-Lysyl-7-amino-4-methylcoumarin (Ac-Lys-AMC) has emerged as a important fluorogenic substrate, particularly for a class of enzymes known as histone deacetylases (HDACs) and sirtuins (SIRTs). This technical guide provides an in-depth exploration of the excitation and emission spectra of this compound, detailed experimental protocols for its use, and a visualization of its application in key signaling pathways, tailored for researchers, scientists, and drug development professionals.

Core Principles of this compound as a Fluorogenic Substrate

This compound is a non-fluorescent molecule. Its utility lies in a two-step enzymatic reaction. First, an HDAC or SIRT enzyme removes the acetyl group from the lysine residue of this compound. Subsequently, a developing enzyme, typically trypsin, cleaves the bond between the now deacetylated lysine and the 7-amino-4-methylcoumarin (AMC) fluorophore. This cleavage releases free AMC, which is highly fluorescent. The intensity of the fluorescence is directly proportional to the activity of the HDAC or SIRT enzyme.

Spectroscopic Properties of this compound and Free AMC

The key to utilizing this compound effectively lies in understanding the distinct spectral properties of its cleaved, fluorescent component, 7-amino-4-methylcoumarin (AMC). The excitation and emission maxima of free AMC are crucial for designing and executing fluorescence-based assays.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 340 - 380 nm | [1][2][3][4][5] |

| Emission Maximum (λem) | 440 - 460 nm |

It is important to note that the exact excitation and emission maxima can be influenced by the solvent environment and the specific instrumentation used. Therefore, it is recommended to determine the optimal wavelengths experimentally for your specific setup.

For quantitative analysis of enzyme kinetics, the quantum yield and molar extinction coefficient of the free AMC fluorophore are critical parameters.

| Parameter | Value | Solvent | Reference |

| Fluorescence Quantum Yield (Φ) | ~0.5 | Ethanol | |

| Molar Extinction Coefficient (ε) | 1.90 x 10⁴ M⁻¹cm⁻¹ | Not Specified |

Experimental Protocols

The following protocols provide a detailed methodology for a standard HDAC/SIRT1 activity assay using this compound.

Materials and Reagents

-

This compound substrate

-

HDAC or SIRT1 enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

NAD⁺ (for SIRT1 assays)

-

Developer Solution (Trypsin in buffer)

-

96-well black microplate

-

Fluorescence microplate reader

Assay Protocol for HDAC/SIRT1 Activity

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the HDAC or SIRT1 enzyme to the desired concentration in Assay Buffer.

-

For SIRT1 assays, prepare a stock solution of NAD⁺ in water and add it to the Assay Buffer.

-

Prepare the Developer Solution containing trypsin at an optimized concentration.

-

-

Reaction Setup:

-

Add the diluted enzyme solution to the wells of a 96-well black microplate.

-

For inhibitor screening, add the test compounds at various concentrations to the wells and pre-incubate with the enzyme.

-

Initiate the reaction by adding the this compound substrate to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

-

-

Development:

-

Stop the enzymatic reaction and initiate the development step by adding the Developer Solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation set between 340-380 nm and emission set between 440-460 nm.

-

Signaling Pathways and Applications

HDACs and sirtuins play crucial roles in a multitude of cellular processes, including gene expression, cell cycle regulation, and apoptosis. Their dysregulation is implicated in various diseases, most notably cancer. This compound is a valuable tool for studying the activity of these enzymes in the context of these signaling pathways.

SIRT1-p53 Signaling Pathway in Apoptosis

SIRT1, a class III histone deacetylase, is a key regulator of the tumor suppressor protein p53. Under cellular stress, p53 is acetylated, which enhances its stability and transcriptional activity, leading to cell cycle arrest or apoptosis. SIRT1 can deacetylate p53 at specific lysine residues, thereby inhibiting its pro-apoptotic function. This interplay is a critical checkpoint in determining cell fate.

Caption: The SIRT1-p53 signaling pathway in response to cellular stress.

General HDAC Involvement in Cancer

HDACs are often overexpressed in various cancers and contribute to tumorigenesis by deacetylating both histone and non-histone proteins. This leads to the repression of tumor suppressor genes and the activation of oncogenic pathways, promoting cell proliferation and inhibiting apoptosis.

Caption: General mechanism of HDAC involvement in promoting cancer.

Experimental Workflow for an this compound based Assay

The following diagram illustrates the logical flow of a typical experiment designed to measure HDAC or SIRT1 activity using this compound.

Caption: Experimental workflow for an this compound based enzyme activity assay.

Conclusion

This compound is a powerful and versatile tool for the study of HDAC and sirtuin activity. A thorough understanding of its spectral properties and the implementation of robust experimental protocols are essential for obtaining accurate and reproducible data. This guide provides the foundational knowledge and practical methodologies to empower researchers and drug development professionals in their quest to unravel the complexities of cellular signaling and develop novel therapeutics.

References

An In-depth Technical Guide to the Chemical Structure and Application of Acetyl-Lys-AMC

For researchers, scientists, and professionals in drug development, fluorogenic peptide substrates are indispensable tools for assaying enzyme activity. Among these, Acetyl-Lys-AMC (Nα-Acetyl-L-lysinamido-4-methylcoumarin) serves as a key substrate for probing the activity of specific proteases. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in enzyme kinetics and inhibitor screening.

Chemical Structure of Acetyl-Lys-AMC

Acetyl-Lys-AMC is a synthetic compound composed of three primary moieties: an N-terminal acetyl group, the amino acid L-lysine, and the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). The lysine residue is linked to the AMC group via an amide bond at its C-terminus. The alpha-amino group of lysine is acetylated. The intact molecule is largely non-fluorescent. Enzymatic cleavage of the amide bond between the lysine and the AMC group releases the free fluorophore, which exhibits a significant increase in fluorescence.

The canonical SMILES representation of Acetyl-Lys-AMC is: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)--INVALID-LINK--NC(=O)C[1].

Quantitative Data and Physicochemical Properties

The properties of Acetyl-Lys-AMC and its acetate salt are summarized below. This data is critical for accurate preparation of stock solutions and for designing experimental conditions.

| Property | Value | Source(s) |

| Compound Name | Nα-Acetyl-L-lysinamido-4-methylcoumarin | [1] |

| CAS Number | 156661-42-6 | [1][2] |

| Molecular Formula | C₁₈H₂₃N₃O₄ | [3] |

| Molecular Weight | 345.4 g/mol | |

| Molecular Formula (Acetate Salt) | C₁₈H₂₃N₃O₄•C₂H₄O₂ | |

| Molecular Weight (Acetate Salt) | 405.44 g/mol | |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL) | |

| Storage Conditions | Store at ≤ -15°C | |

| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | |

| Fluorescence (Free AMC) | Excitation: 340-380 nm; Emission: 440-460 nm |

Principle of the Assay: Fluorogenic Detection of Protease Activity

The utility of Acetyl-Lys-AMC as an enzymatic substrate lies in its fluorogenic nature. In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic hydrolysis of the amide bond linking the C-terminus of lysine to the 7-amino group of AMC, the unquenched 7-amino-4-methylcoumarin is released. This free AMC is highly fluorescent, and the increase in fluorescence intensity over time is directly proportional to the rate of the enzymatic reaction. This principle allows for sensitive, real-time monitoring of enzyme activity.

Experimental Protocols

This section provides a detailed methodology for a general protease activity assay using Acetyl-Lys-AMC. This protocol can be adapted for various trypsin-like serine proteases that cleave C-terminal to lysine residues.

-

Acetyl-Lys-AMC substrate

-

Protease of interest (e.g., Trypsin)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% (v/v) Tween-20

-

Dimethyl sulfoxide (DMSO) for substrate dissolution

-

96-well black, flat-bottom microplates suitable for fluorescence measurements

-

Fluorescence microplate reader with filters for Ex/Em = 380/460 nm

-

Substrate Stock Solution (10 mM): Dissolve the appropriate amount of Acetyl-Lys-AMC in DMSO to achieve a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

-

Working Substrate Solution: On the day of the experiment, dilute the 10 mM stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 10-100 µM.

-

Enzyme Preparation: Prepare a stock solution of the protease in Assay Buffer. The optimal enzyme concentration will depend on its specific activity and should be determined experimentally to ensure a linear rate of product formation during the assay period.

-

Assay Setup: Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Controls:

-

Negative Control (No Enzyme): Add 25 µL of Assay Buffer instead of the enzyme solution.

-

Test Wells: Add 25 µL of the diluted enzyme solution.

-

Inhibitor Wells (Optional): For inhibitor screening, add the test compound at various concentrations and pre-incubate with the enzyme for 15-30 minutes before initiating the reaction.

-

-

Reaction Initiation: To start the reaction, add 25 µL of the working substrate solution to all wells. The final volume in each well will be 100 µL.

-

Fluorescence Measurement: Immediately place the microplate into a fluorescence reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

Subtract the background fluorescence from the negative control wells from all other readings.

-

Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time for each well.

-

Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

-

For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

Broader Context: Application in Two-Step Assays

While Acetyl-Lys-AMC is a direct substrate for proteases, structurally related compounds are pivotal in two-step assays, most notably for measuring the activity of histone deacetylases (HDACs). In this system, a substrate like Boc-Lys(Ac)-AMC is first deacetylated by an HDAC. Subsequently, a developing enzyme like trypsin is added, which cleaves the now-deacetylated lysine-AMC bond, releasing the fluorescent reporter. This coupled-enzyme approach has become a cornerstone of high-throughput screening for HDAC inhibitors.

This guide provides the essential technical details for the effective use of Acetyl-Lys-AMC in a research setting. Its well-defined chemical properties and straightforward application in fluorometric assays make it a valuable tool for investigating protease activity and for the discovery of novel therapeutic agents.

References

The Role of Ac-Lys-AMC in Sirtuin Activity Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Acetyl-Lysyl-7-amino-4-methylcoumarin (Ac-Lys-AMC) and its derivatives in fluorogenic sirtuin activity assays. Sirtuins, a class of NAD+-dependent deacetylases, are critical regulators of numerous cellular processes, making them attractive therapeutic targets for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][2][3][4][5] The this compound-based assay is a widely adopted method for high-throughput screening of sirtuin modulators due to its sensitivity and convenience.

Core Principle of the this compound Sirtuin Activity Assay

The fluorogenic assay for sirtuin activity is a two-step enzymatic process.

-

Deacetylation: In the first step, a sirtuin enzyme deacetylates the acetylated lysine residue of a synthetic peptide substrate that is C-terminally tagged with 7-amino-4-methylcoumarin (AMC). The fluorescence of the AMC molecule is quenched when it is part of the peptide.

-

Development: In the second step, a developing solution containing a protease, typically trypsin, is added. Trypsin specifically cleaves the peptide bond C-terminal to the now deacetylated lysine residue, releasing the free AMC fluorophore.

-

Signal Detection: The liberated AMC fluoresces intensely upon excitation, and the fluorescence intensity is directly proportional to the sirtuin's deacetylase activity. The signal is typically measured at an excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm. Nicotinamide, a known sirtuin inhibitor, is often included in the developer solution to stop the sirtuin-catalyzed reaction.

This assay format is adaptable for various sirtuins by modifying the peptide sequence of the substrate to mimic natural targets. For instance, p53-based peptides are commonly used for SIRT1, SIRT2, and SIRT3, while TNF-α-based peptides are employed for SIRT6. Furthermore, the acetyl group can be replaced with other acyl groups, such as a myristoyl group, to assay for different sirtuin activities.

Data Presentation: Quantitative Parameters

The this compound assay is frequently used to determine key kinetic parameters of sirtuin enzymes and the potency of their inhibitors.

Michaelis-Menten Constants (Km)

The Michaelis constant (Km) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

| Sirtuin | Substrate | Km (µM) | Reference |

| SIRT1 | Ac-RHKK(Ac)-AMC (p53 379-382) | ~95-125 | |

| SIRT2 | Myristoyl-p53(317-320)-AMC | 0.24 | |

| SIRT2 | Acetyl-p53(317-320)-AMC | 19.00 | |

| SIRT3 | Acetyl-LCAD Peptide | 3.9 | |

| SIRT3 | Ac-QPKK(Ac)-AMC (p53 317-320) | 323 |

Half-maximal Inhibitory Concentration (IC50)

The IC50 value is the concentration of an inhibitor that reduces the activity of an enzyme by 50%. It is a standard measure of inhibitor potency.

| Sirtuin | Inhibitor | Substrate | IC50 (µM) | Reference |

| SIRT1 | EX-527 | p86-Acetyl8,9 | > published values | |

| SIRT2 | AGK2 | This compound based | 3.5 | |

| SIRT2 | SirReal2 | p86-Acetyl8,9 | > published values | |

| SIRT3 | 3-TYP | p86-Acetyl8,9 | > published values | |

| SIRT3 | LC-0296 | This compound based | 3.6 | |

| SIRT5 | SIRT5 Inhibitor 1 (S5I1) | p86-Succinylethyl8,9 | 0.15 | |

| SIRT5 | SIRT5 Inhibitor 1 (S5I1) | p86-Glutaryl8,9 | 0.047 |

Experimental Protocols

Below are generalized and specific protocols for conducting sirtuin activity assays using this compound substrates.

Generalized Experimental Workflow

Detailed Protocol for SIRT1 Activity Assay

This protocol is adapted from commercially available kits and research articles.

Reagents:

-

SIRT1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

SIRT1 Enzyme: Recombinant human SIRT1.

-

NAD+ Solution: 50 mM in water.

-

SIRT1 Substrate (e.g., Ac-RHKK(Ac)-AMC): 5 mM in DMSO.

-

Developer Solution: Trypsin and 10 mM Nicotinamide in assay buffer.

-

Test Inhibitor: Dissolved in an appropriate solvent (e.g., DMSO).

Procedure:

-

Prepare Reagent Mixes:

-

Substrate/NAD+ Mix: For each reaction, mix the required volume of assay buffer, SIRT1 substrate, and NAD+ to achieve the desired final concentrations (e.g., 50 µM substrate, 1 mM NAD+).

-

-

Reaction Setup (in a 96-well black plate):

-

Blank (no enzyme): Add assay buffer.

-

Positive Control (no inhibitor): Add SIRT1 enzyme and assay buffer.

-

Inhibitor Wells: Add SIRT1 enzyme and the test inhibitor at various concentrations.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

-

Initiate Reaction: Add the Substrate/NAD+ Mix to all wells to start the reaction. The final reaction volume is typically 50 µL.

-

Deacetylation Reaction: Incubate the plate at 37°C for 30-60 minutes.

-

Stop and Develop: Add 50 µL of Developer Solution to each well.

-

Development: Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the blank wells from all other readings.

-

Percentage Inhibition Calculation: % Inhibition = [1 - (Fluorescence with Inhibitor / Fluorescence of Positive Control)] * 100

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Application in Studying Sirtuin Signaling Pathways

The this compound assay is a valuable tool for investigating the role of sirtuins in various signaling pathways implicated in health and disease.

Sirtuins in Cancer

Sirtuins have a dual role in cancer, acting as both tumor promoters and suppressors depending on the context. For example, SIRT1 can deacetylate and inactivate the tumor suppressor p53, promoting cell survival. Conversely, sirtuins like SIRT3, SIRT4, and SIRT6 can suppress cancer cell metabolism by downregulating key pathways like glycolysis. The this compound assay can be used to screen for small molecules that modulate sirtuin activity to either enhance the effects of chemotherapy or inhibit tumor growth.

Sirtuins in Neurodegeneration

Sirtuins, particularly SIRT1 and SIRT2, play significant roles in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. SIRT1 activation has been shown to be neuroprotective by promoting cell survival and reducing inflammation. For instance, SIRT1 can deacetylate and activate PGC-1α, a key regulator of mitochondrial biogenesis, which is often impaired in neurodegenerative conditions. The this compound assay is instrumental in identifying and characterizing activators of SIRT1 that could have therapeutic potential for these devastating diseases.

References

- 1. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]

- 2. The Role of Sirtuin 1 (SIRT1) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sirtuins and Neurodegeneration [jneurology.com]

The Role of Ac-Lys-AMC in Enzyme Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Acetyl-Lysine-7-amino-4-methylcoumarin (Ac-Lys-AMC) and its derivatives as fluorogenic substrates in enzyme kinetics. Primarily utilized in assays for histone deacetylases (HDACs) and sirtuins (SIRTs), these substrates are pivotal tools in basic research and drug discovery for a multitude of diseases, including cancer and neurodegenerative disorders.

Introduction to this compound and its Derivatives

This compound is a fluorogenic substrate that, in its acetylated form, is used to measure the enzymatic activity of lysine deacetylases. The core principle of these assays is a two-step enzymatic reaction. First, an HDAC or sirtuin removes the acetyl group from the lysine residue of the substrate. Subsequently, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the now-deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The increase in fluorescence is directly proportional to the deacetylase activity.

Several derivatives of the basic this compound structure have been developed to enhance sensitivity, and specificity, and to study different classes of deacetylases. Common derivatives include:

-

Boc-Lys(Ac)-AMC: This cell-permeable substrate is widely used for in vitro and cell-based assays of HDAC activity. The Boc (tert-butyloxycarbonyl) protecting group enhances cell permeability.

-

Ac-Arg-Gly-Lys(Ac)-AMC: This peptide substrate is also a popular choice for HDAC assays, offering a more specific recognition sequence for some HDAC isoforms.

-

Myristoylated-Lys-AMC derivatives: Given that some sirtuins (e.g., SIRT1, SIRT2, SIRT3, and SIRT6) exhibit robust defatty-acylase activity, myristoylated versions of Lys-AMC peptides have been developed as more physiologically relevant substrates for these enzymes.

The choice of substrate depends on the specific enzyme being studied, the assay format (in vitro vs. cell-based), and the desired kinetic parameters to be measured.

Mechanism of Action: A Two-Step Enzymatic Assay

The fluorogenic assay using acetylated Lys-AMC substrates is an indirect, coupled-enzyme assay. The workflow is as follows:

-

Deacetylation: The HDAC or sirtuin enzyme catalyzes the removal of the acetyl group from the ε-amino group of the lysine residue on the substrate.

-

Proteolytic Cleavage: A developing enzyme, typically trypsin, is added to the reaction. Trypsin specifically cleaves the amide bond on the C-terminal side of lysine or arginine residues. The deacetylated lysine is now susceptible to cleavage by trypsin.

-

Fluorescence Generation: The cleavage of the deacetylated substrate releases the fluorophore, 7-amino-4-methylcoumarin (AMC). Free AMC is highly fluorescent, with an excitation maximum around 340-360 nm and an emission maximum at 440-460 nm.

-

Detection: The increase in fluorescence over time is monitored using a fluorometer or a microplate reader. The rate of fluorescence increase is proportional to the activity of the deacetylase enzyme.

dot

The Discovery and Development of Fluorogenic HDAC Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery, development, and application of fluorogenic substrates for Histone Deacetylase (HDAC) activity assays. It is designed to equip researchers with the foundational knowledge and practical methodologies required to utilize these critical tools in epigenetic research and drug discovery.

Core Principles of Fluorogenic HDAC Substrates

The most widely utilized fluorogenic assays for HDAC activity are based on a two-step enzymatic reaction.[1][2] This method offers a convenient and sensitive, non-radioactive approach suitable for high-throughput screening (HTS).[1][3]

The fundamental principle involves a fluorogenic substrate, typically a peptide containing an ε-acetylated lysine residue C-terminally coupled to a fluorophore, such as 7-amino-4-methylcoumarin (AMC).[1] The acetylated substrate is not recognized by the developer enzyme. In the first step, an active HDAC enzyme removes the acetyl group from the lysine residue. This deacetylated product then becomes a substrate for a developer enzyme, commonly trypsin, which cleaves the amide bond between the lysine and the AMC, releasing the highly fluorescent AMC molecule. The resulting increase in fluorescence is directly proportional to the HDAC activity.

Below is a diagram illustrating the general workflow of a fluorogenic HDAC assay.

Caption: General workflow of a two-step fluorogenic HDAC assay.

Data Presentation: Quantitative Comparison of Fluorogenic HDAC Substrates

The selection of an appropriate fluorogenic substrate is critical and depends on the specific HDAC isoform being studied and the assay format. Key parameters for comparison include the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), signal-to-background (S/B) ratio, and the Z'-factor, which is a statistical indicator of assay quality in HTS. An ideal substrate exhibits a low Km and high Vmax for the target HDAC, along with a high S/B ratio and a Z'-factor > 0.5 for robust HTS applications.

Table 1: Kinetic Parameters of Selected Fluorogenic HDAC Substrates

| Substrate | HDAC Isoform(s) | Km (µM) | Vmax (relative units) | Source |

| Boc-Lys(Ac)-AMC | Rat Liver HDAC | 127 ± 24 | 1.0 | |

| Tos-Gly-Pro-Lys(Ac)-MCA | Rat Liver HDAC | 69 ± 12 | 2.3 | |

| Internally quenched TNFα-derived peptide | HDAC11 | Not explicitly stated, but used up to 200 µM | Not explicitly stated | |

| Boc-Lys(Ac)-AMC | HDAC1 | 58.89 | Not explicitly stated |

Table 2: Assay Performance Metrics for Selected Fluorogenic HDAC Assays

| Substrate/Assay | HDAC Isoform | Signal-to-Background (S/B) Ratio | Z'-Factor | Source |

| Internally quenched TNFα-derived peptide | HDAC11 | >150 | >0.85 | |

| Adherent and non-adherent cell lines | Not specified | 15 - 228 | 0.60 - 0.86 |

Experimental Protocols

Synthesis of a Fluorogenic HDAC Substrate: Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin (Boc-Lys(Ac)-AMC)

The synthesis of peptide-based fluorogenic HDAC substrates is commonly achieved through solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the manual synthesis of a related substrate, Ac-Arg-Gly-Lys-AMC, which can be adapted for Boc-Lys(Ac)-AMC.

Materials:

-

Rink Amide resin

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Gly-OH

-

Fmoc-Arg(Pbf)-OH

-

Acetic anhydride

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

7-amino-4-methylcoumarin

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Lysine): Dissolve Fmoc-Lys(Boc)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

-

Subsequent Amino Acid Couplings: Repeat the deprotection and coupling steps for Glycine and Arginine.

-

N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF to acetylate the N-terminus of the peptide.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water, for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Coupling to 7-amino-4-methylcoumarin: The purified peptide with a C-terminal carboxylic acid is then coupled to 7-amino-4-methylcoumarin using standard peptide coupling reagents like HATU or HBTU.

-

Final Purification: Purify the final fluorogenic substrate by RP-HPLC and confirm its identity by mass spectrometry.

Discontinuous (Two-Step) Fluorogenic HDAC Activity Assay

This is the most common format for fluorogenic HDAC assays.

Materials:

-

HDAC enzyme (e.g., recombinant human HDAC1)

-

Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer, with an HDAC inhibitor like Trichostatin A (TSA) to stop the HDAC reaction)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

-

Prepare Reagents: Dilute the HDAC enzyme and fluorogenic substrate to the desired working concentrations in HDAC Assay Buffer.

-

Reaction Setup: In a 96-well black microplate, add the HDAC Assay Buffer, the test compound (for inhibitor screening) or vehicle, and the diluted HDAC enzyme.

-

Initiate HDAC Reaction: Add the diluted fluorogenic substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Stop and Develop: Add the developer solution to each well to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate.

-

Development Incubation: Incubate the plate at room temperature for 10-20 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

Continuous (One-Step) Fluorogenic HDAC Activity Assay

Continuous assays offer the advantage of real-time monitoring of enzyme activity.

Materials:

-

HDAC enzyme

-

Fluorogenic substrate (specifically designed for continuous assays, often internally quenched)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 140 mM NaCl, 10 mM KCl, 2 mg/mL BSA, 1 mM TCEP)

-

384-well black microplate

-

Fluorescence microplate reader with kinetic reading capabilities

Procedure:

-

Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the assay buffer and the fluorogenic substrate at various concentrations.

-

Initiate Reaction: Start the reaction by adding the HDAC enzyme to each well.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes).

-

Data Analysis: The initial reaction velocity is determined from the linear phase of the fluorescence increase over time.

Mandatory Visualizations

Discovery and Development Workflow for Fluorogenic HDAC Substrates

The development of a novel fluorogenic HDAC substrate is a multi-step process that begins with rational design and culminates in a validated assay for high-throughput screening.

References

The Role of Ac-Lys-AMC in Advancing Histone Deacetylase Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, generally resulting in transcriptional suppression.[1] The dysregulation of HDAC activity has been implicated in the pathogenesis of a multitude of diseases, including cancer and inflammatory disorders, making them highly attractive targets for therapeutic intervention. The fluorogenic substrate, Acetyl-Lysyl-7-amino-4-methylcoumarin (Ac-Lys-AMC), and its precursors like Boc-Lys(Ac)-AMC and Ac-Arg-Gly-Lys(Ac)-AMC, are instrumental tools for studying HDAC biology and for the high-throughput screening of HDAC inhibitors.[3][4] This technical guide provides an in-depth overview of the principles behind this compound-based assays, detailed experimental protocols, quantitative data for assay optimization, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Histone Deacetylases and this compound

HDACs are a family of enzymes that counterbalance the activity of histone acetyltransferases (HATs), which add acetyl groups to lysine residues. This dynamic interplay of acetylation and deacetylation is crucial for regulating gene expression, and its disruption is a hallmark of many diseases. HDACs are categorized into four main classes based on their homology to yeast proteins: Class I (HDAC1, 2, 3, and 8), Class IIa (HDAC4, 5, 7, and 9), Class IIb (HDAC6 and 10), and Class IV (HDAC11), which are zinc-dependent enzymes. Class III HDACs, known as sirtuins, are NAD+-dependent.

The study of HDACs has been greatly facilitated by the development of sensitive and reliable assays. This compound and its derivatives serve as fluorogenic substrates in a widely used two-step enzymatic assay. In its acetylated form, the substrate is not susceptible to cleavage by the developer enzyme, trypsin. However, upon deacetylation by an HDAC, the resulting Lys-AMC moiety becomes a substrate for trypsin. The subsequent cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the resulting fluorescence is directly proportional to the HDAC activity.

Quantitative Data for HDAC Assays

The following tables summarize key quantitative parameters for consideration when designing and performing HDAC activity assays using this compound-related substrates.

Table 1: Kinetic Parameters for HDAC Substrates

| Substrate | Enzyme | Km (µM) | Source |

| Boc-Lys(Ac)-AMC | HDAC1 | 58.89 | |

| Boc-Lys(Ac)-AMC | HDAC1 | Not specified, but used at 20 µM |

Table 2: Typical Reagent Concentrations for HDAC Assays

| Reagent | Stock Concentration | Working Concentration | Source |

| Ac-Arg-Gly-Lys(Ac)-AMC | 10 mM in DMSO | 10-100 µM | |

| Boc-Lys(Ac)-AMC | 10 mM in DMSO | 25 µM | |

| HDAC Enzyme | Varies | Low nanomolar range | |

| Trypsin | 10 mg/mL | 100 µg/mL | |

| Trichostatin A (TSA) (Inhibitor) | 1 mM in DMSO | Varies (for IC50 determination) |

Table 3: General Fluorometric Assay Parameters

| Parameter | Wavelength (nm) | Source |

| Excitation | 355 - 380 | |

| Emission | 440 - 460 |

Experimental Protocols

This section provides a detailed methodology for a standard in vitro HDAC activity assay using an this compound derivative in a 96-well plate format.

Reagent Preparation

-

HDAC Assay Buffer (1X): 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. Store at 4°C.

-

Substrate Stock Solution (10 mM): Dissolve Ac-Arg-Gly-Lys(Ac)-AMC or a similar substrate in DMSO. Aliquot and store at -20°C.

-

HDAC Enzyme Working Solution: Dilute the HDAC enzyme stock to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically.

-

Developer Solution (Trypsin): Prepare a working solution of trypsin in HDAC Assay Buffer. A final concentration of 100 µg/mL is a common starting point.

-

HDAC Inhibitor Stock Solution (e.g., Trichostatin A): Prepare a stock solution in DMSO. For IC50 determination, prepare serial dilutions.

Assay Procedure

-

Plate Setup: Add 50 µL of HDAC Assay Buffer to each well of a black 96-well plate.

-

Compound Addition: Add 10 µL of the test compound (inhibitor) solution or vehicle (DMSO) to the appropriate wells.

-

Enzyme Addition: Add 20 µL of the diluted HDAC enzyme solution to all wells except for the "No Enzyme Control" wells. Add 20 µL of assay buffer to the "No Enzyme Control" wells.

-

Pre-incubation: Gently mix the plate on a shaker for 1 minute and incubate at 37°C for 15 minutes to allow for compound-enzyme interaction.

-

Reaction Initiation: Add 20 µL of the working substrate solution to all wells to initiate the deacetylation reaction.

-

HDAC Reaction Incubation: Mix the plate on a shaker for 1 minute and incubate at 37°C for 60 minutes.

-

Development: Add 20 µL of the Developer Solution (trypsin) to each well. Mix the plate on a shaker for 1 minute.

-

Development Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~450 nm.

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the "No Enzyme Control" wells from all other readings.

-

Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

IC50 Determination: For dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing HDAC Biology and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in HDAC biology and the experimental procedures described.

Signaling Pathway: HDAC Regulation of NF-κB

Caption: HDAC3-mediated deacetylation of p65/RelA as a negative regulator of NF-κB signaling.

Experimental Workflow: Fluorogenic HDAC Activity Assay

Caption: A step-by-step workflow for the two-step fluorogenic histone deacetylase (HDAC) activity assay.

Logical Relationship: Assay Principle

References

The Application of Ac-Lys-AMC in Preliminary Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical and cellular assays, fluorogenic substrates are indispensable tools for the sensitive and continuous measurement of enzyme activity. Among these, Acetyl-Lysyl-7-amino-4-methylcoumarin (Ac-Lys-AMC) and its derivatives have emerged as key reagents, particularly in the study of epigenetic regulators. This technical guide provides an in-depth overview of the preliminary research applications of this compound, with a focus on its use as a substrate for histone deacetylases (HDACs) and sirtuins (SIRTs). This document outlines the core principles of assays utilizing this compound, detailed experimental protocols, and a summary of relevant quantitative data to support researchers in their experimental design and data interpretation.

Core Principle: A Two-Step Enzymatic Reporter System

The primary application of this compound and its N-terminally protected analogues, such as Boc-Lys(Ac)-AMC, is in a highly sensitive, two-step coupled enzymatic assay designed to measure the activity of lysine deacetylases.[1][2][3] The workflow is not a direct cleavage of the substrate by the enzyme of interest. Instead, it relies on a sequential reaction:

-

Deacetylation: In the initial step, an HDAC or sirtuin enzyme recognizes and catalyzes the removal of the acetyl group from the ε-amino group of the lysine residue within the this compound substrate.[1][4] This reaction produces a deacetylated intermediate, Lys-AMC.

-

Proteolytic Cleavage and Fluorescence Release: The product of the deacetylase reaction, now containing an unmodified lysine, becomes a substrate for a developing enzyme, typically trypsin. Trypsin specifically cleaves the peptide bond on the C-terminal side of lysine and arginine residues. This cleavage liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.

The measured increase in fluorescence intensity is directly proportional to the amount of AMC released, which in turn corresponds to the activity of the HDAC or sirtuin enzyme. This assay principle allows for continuous or endpoint measurements of enzyme activity and is well-suited for high-throughput screening of potential inhibitors or activators.

Experimental Protocols

In Vitro HDAC/Sirtuin Activity Assay

This protocol provides a general method for measuring the activity of HDACs or sirtuins using an acetylated lysine-AMC substrate.

Materials and Reagents:

-

This compound substrate (or Boc-Lys(Ac)-AMC)

-

HDAC/Sirtuin enzyme of interest

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

For Sirtuins: NAD+ is required as a co-substrate

-

Trypsin (TPCK-treated to inactivate chymotrypsin)

-

Trypsin/Developer Solution (containing Trypsin and a universal sirtuin inhibitor like nicotinamide to stop the initial reaction)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the this compound substrate in DMSO. Store in aliquots at -20°C, protected from light.

-

Dilute the HDAC/sirtuin enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically.

-

Prepare the Trypsin/Developer Solution.

-

-

Assay Setup:

-

Add 50 µL of HDAC Assay Buffer to each well of a 96-well plate.

-

Add 10 µL of test compound (e.g., inhibitor) or vehicle (e.g., DMSO) to the appropriate wells.

-

Add 20 µL of the diluted enzyme solution to all wells except for the "No Enzyme Control" wells. Add 20 µL of assay buffer to these control wells.

-

For sirtuin assays, add NAD+ to all wells except for the no-enzyme control.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the enzyme and any test compounds.

-

-

Reaction Initiation:

-

Start the reaction by adding 20 µL of the working substrate solution to all wells. The final volume in each well will be 100 µL.

-

-

HDAC/Sirtuin Reaction Incubation:

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the specific activity of the enzyme.

-

-

Development Step:

-

Stop the deacetylase reaction and initiate fluorescence development by adding 50 µL of the Trypsin/Developer Solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow for complete cleavage of the deacetylated substrate by trypsin.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity on a microplate reader with excitation at approximately 355-380 nm and emission at 440-460 nm.

-

Inhibitor Screening Assay

This protocol is designed for screening compound libraries to identify potential HDAC or sirtuin inhibitors.

Procedure:

-

Follow steps 1 and 2 of the In Vitro HDAC/Sirtuin Activity Assay protocol, adding various concentrations of the test inhibitors to the designated wells.

-

Include a positive control (enzyme and substrate without inhibitor) and a vehicle control (enzyme, substrate, and the solvent used for the inhibitors, e.g., DMSO).

-

Proceed with steps 3 through 7 of the general activity assay protocol.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. For dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Quantitative Data

The following tables summarize key quantitative parameters for assays utilizing acetylated lysine-AMC substrates with various deacetylases. Note that assay conditions can influence these values.

| Enzyme | Substrate | Km (µM) | Reference |

| SIRT1 | ZMAL (Cbz-Lys(Ac)-AMC) | - | |

| SIRT2 | p53 (317-320) myristoyl-peptide-AMC | 0.24 | |

| SIRT2 | p53 (317-320) acetyl-peptide-AMC | 19.00 | |

| HDAC1-3 | Ac-Leu-Gly-Lys(Ac)-AMC | low µM range |

Table 1: Michaelis-Menten Constants (Km) for Various Deacetylases and this compound-related Substrates.

| Enzyme | Inhibitor | IC50 | Reference |

| SIRT1 | 3-TYP | >100 µM | |

| SIRT1 | Sirtinol | - | |

| HDAC1 | SAHA | - |

Table 2: IC50 Values for Selected Inhibitors Determined Using this compound Based Assays.

Mandatory Visualizations

Caption: Workflow of the two-step HDAC/sirtuin activity assay.

Caption: Principle of the coupled enzymatic reaction for deacetylase activity.

Caption: Role of HDAC in modulating NF-κB signaling.

Conclusion

This compound and its related fluorogenic substrates are powerful and versatile tools for the investigation of HDAC and sirtuin activity. The two-step assay system provides a robust and sensitive method for enzyme characterization and inhibitor screening, crucial for fundamental research and drug discovery efforts. The detailed protocols and data presented in this guide offer a solid foundation for researchers to implement these assays effectively in their own laboratories. As our understanding of the roles of deacetylases in various signaling pathways expands, the utility of substrates like this compound will undoubtedly continue to grow.

References

The Dual Utility of Ac-Lys-AMC in Enzyme Activity Profiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorogenic substrate commonly referred to as Ac-Lys-AMC and its applications in enzyme activity profiling. Contrary to its simplified name, the core utility of this system lies in a two-step assay for histone deacetylase (HDAC) activity, utilizing the acetylated precursor, Ac-Lys(Ac)-AMC. Following enzymatic deacetylation, the resulting product, this compound, serves as a substrate for certain proteases. This guide will elucidate both applications, with a primary focus on the well-established HDAC assay, and a secondary discussion on its use in direct protease profiling.

Core Principle: A Tale of Two Assays

The this compound system is predominantly employed in a coupled enzymatic reaction to measure the activity of HDACs, a critical class of enzymes in epigenetic regulation. The workflow is not a direct measurement of protease activity on this compound itself, but rather a clever detection method for the preceding deacetylation event.

-

HDAC-Mediated Deacetylation: In the initial step, an HDAC enzyme recognizes and removes the acetyl group from the acetylated lysine residue of a substrate like Ac-Arg-Gly-Lys(Ac)-AMC.

-

Protease-Mediated Cleavage and Signal Generation: The product of the HDAC reaction, now containing a free lysine, becomes a substrate for a "developer" enzyme, typically trypsin. Trypsin cleaves the peptide bond C-terminal to the lysine, liberating the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).

The measured increase in fluorescence is directly proportional to the amount of AMC released, which in turn, corresponds to the activity of the HDAC enzyme.[1][2]

Alternatively, the deacetylated substrate, Ac-Arg-Gly-Lys-AMC, can be used directly to profile the activity of proteases that exhibit a specificity for cleaving after lysine residues, such as trypsin and other trypsin-like serine proteases.[2][3]

Quantitative Data Summary

The following tables summarize the kinetic parameters for relevant enzymes in the context of this assay system. It is important to note that direct, side-by-side comparative studies of a wide array of proteases with Ac-Arg-Gly-Lys-AMC are not extensively available. The data presented for proteases other than trypsin are often derived from studies using structurally similar substrates and should be considered indicative.

Table 1: Kinetic Parameters for the Two-Step HDAC Assay Developer Enzyme

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Trypsin | Tos-Gly-Pro-Lys-AMC | - | - | - | [4] |

| Trypsin | Ac-Nle-Thr-Pro-Lys-AMC | 115 ± 10 | 31.0 ± 0.9 | 2.6 x 105 |

Note: The acetylated version of similar substrates, such as Tos-Gly-Pro-Lys(Ac)-MCA, is not cleaved by trypsin, highlighting the necessity of the initial HDAC deacetylation step.

Table 2: Inferred and Direct Kinetic Parameters for Various Proteases on Lys-AMC Containing Substrates

| Protease | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Comments | Reference(s) |

| Plasmin | Boc-Val-Leu-Lys-AMC | ~100 | - | - | A well-established substrate for plasmin. | |

| Plasmin | Boc-Glu-Lys-Lys-AMC | ~100 | - | - | Another effective substrate for plasmin. | |

| Plasma Kallikrein | Boc-Glu-Lys-Lys-AMC | - | - | - | Shows slight hydrolysis; suggests potential cross-reactivity. | |

| Cathepsin B | Z-Arg-Lys-AMC | - | - | - | Demonstrates pH-dependent activity, with a preference for this substrate at neutral pH. | |

| Cathepsin B | Z-Nle-Lys-Arg-AMC | - | - | High | Exhibits high catalytic efficiency over a broad pH range. | |

| Thrombin | Ac-Nle-Thr-Pro-Lys-AMC | 115 ± 10 | 31.0 ± 0.9 | 2.6 x 105 | A well-characterized thrombin substrate. | |

| Thrombin | Ac-Leu-Gly-Pro-Lys-AMC | 160 ± 25 | 2.3 ± 0.2 | 1.5 x 104 | - |

Note: Kinetic parameters are highly dependent on the specific enzyme, assay conditions (pH, temperature, buffer composition), and the source of the data. The values presented here are for comparative purposes.

Experimental Protocols

Protocol 1: Two-Step Histone Deacetylase (HDAC) Activity Assay

This protocol describes a standard method for measuring HDAC activity using a fluorogenic substrate in a 96-well plate format.

Materials and Reagents:

-

Ac-Arg-Gly-Lys(Ac)-AMC (HDAC Substrate)

-

HDAC enzyme (e.g., recombinant human HDAC1, HeLa cell nuclear extract)

-

Trypsin (TPCK-treated to inactivate chymotrypsin)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Substrate Stock Solution (10 mM in DMSO)

-

Trypsin Solution (e.g., 0.4 mg/mL in HDAC Assay Buffer)

-

HDAC Inhibitor (e.g., Trichostatin A for control)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader (Excitation: 355-380 nm, Emission: 440-460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare fresh HDAC Assay Buffer and keep on ice.

-

Thaw the Substrate Stock Solution and keep it protected from light.

-

Dilute the HDAC enzyme to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically.

-

-

Assay Setup:

-

To each well, add 40 µL of HDAC Assay Buffer.

-

Add 10 µL of the diluted HDAC enzyme solution. For negative controls, add 10 µL of HDAC Assay Buffer instead.

-

For inhibitor screening, add 5 µL of the test compound diluted in assay buffer. For control wells, add 5 µL of the vehicle (e.g., buffer with DMSO).

-

-

Pre-incubation:

-

Incubate the plate for 10-15 minutes at 37°C to allow for enzyme-inhibitor interaction.

-

-

Reaction Initiation:

-

Start the deacetylation reaction by adding 20 µL of a working solution of Ac-Arg-Gly-Lys(Ac)-AMC (e.g., 100 µM in assay buffer) to all wells. The final substrate concentration will be 20 µM.

-

Incubate at 37°C for 30-60 minutes. Optimal incubation time may vary depending on enzyme activity.

-

-

Development:

-

Stop the HDAC reaction and initiate fluorescence development by adding 20 µL of the Trypsin Solution to all wells.

-

Incubate at 37°C for 15-30 minutes to allow for complete cleavage of the deacetylated substrate.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the average fluorescence of the "no enzyme" blank from all other readings.

-

For inhibitor screening, plot the percentage of HDAC inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

Protocol 2: Direct Protease Activity Assay

This protocol provides a general method for measuring the activity of a protease that cleaves Ac-Arg-Gly-Lys-AMC directly.

Materials and Reagents:

-

Ac-Arg-Gly-Lys-AMC (Protease Substrate)

-

Protease of interest (e.g., Trypsin)

-

Protease Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)

-

Substrate Stock Solution (10 mM in DMSO)

-

Protease Inhibitor (for control)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare the appropriate Protease Assay Buffer for the enzyme of interest.

-

Dilute the Substrate Stock Solution in the Protease Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).

-

Dilute the protease in ice-cold Assay Buffer to the desired working concentration.

-

-

Assay Setup:

-

Add 50 µL of Protease Assay Buffer to all wells.

-

Add 10 µL of inhibitor or vehicle to the appropriate wells.

-

Add 20 µL of the diluted protease solution to all wells except the "no enzyme" blank.

-

-

Pre-incubation:

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10 minutes.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 20 µL of the Ac-Arg-Gly-Lys-AMC working solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the fluorescence intensity over time (kinetic assay) or read the fluorescence after a fixed incubation time (endpoint assay).

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the kinetic curve.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

Visualizations

Caption: Workflow of the two-step HDAC activity assay.

Caption: Role of HDACs in epigenetic regulation.

References

- 1. Roles of histone deacetylases in epigenetic regulation: emerging paradigms from studies with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epigenetic Regulation Through Histone Deacetylation: Implications and Therapeutic Potential in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pnas.org [pnas.org]

A Technical Guide to the Core Principles of Fluorogenic Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Fluorogenic enzyme assays are a cornerstone of modern biological research and drug discovery, offering unparalleled sensitivity and real-time monitoring of enzyme activity.[1][2] This technical guide delves into the fundamental principles of these assays, providing a comprehensive overview of their mechanisms, design, and application, complete with detailed experimental protocols and data presentation.

Core Principles of Fluorogenic Enzyme Assays

Fluorogenic assays are predicated on a simple yet powerful principle: an enzymatic reaction produces a change in the fluorescence properties of the reaction mixture.[3] This is typically achieved in one of two ways:

-